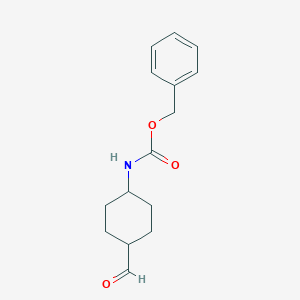

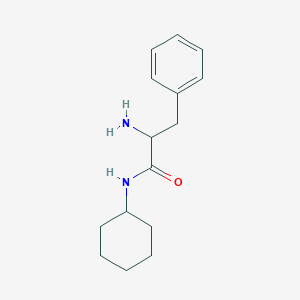

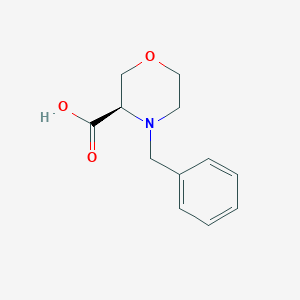

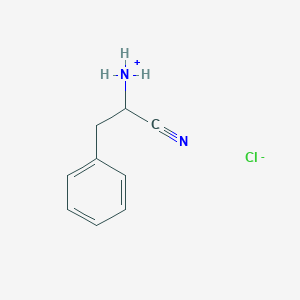

![molecular formula C21H21NO3 B113353 4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid CAS No. 956189-58-5](/img/structure/B113353.png)

4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid is a useful research compound. Its molecular formula is C21H21NO3 and its molecular weight is 335.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

LIN28 Inhibition

The compound is a potent and cell-permeable LIN28 inhibitor . LIN28 is a pluripotency factor that regulates cancer cell stem-like phenotypes to promote cancer development and therapy-resistant tumor progression . The compound effectively blocks LIN28-mediated oligouridylation .

Cancer Therapy

The compound has potential applications in cancer therapy. It can suppress tumor oncogenes such as SOX2 in cancer cells and show strong inhibitory effects on cancer cell stem-like phenotypes .

Let-7 Pathway Regulation

The compound plays a role in regulating the LIN28/Let-7 pathway . LIN28 acts via two distinct mechanisms. It blocks the biogenesis of the lethal-7 (let-7) microRNA (miRNA) family, and also directly binds messenger RNA (mRNA) targets, such as IGF-2 mRNA, and alters downstream splicing and translation events .

Protein-RNA Interactions

The compound can regulate protein-RNA interactions. LIN28 is an evolutionarily conserved zinc finger RNA-binding protein (RBP) that post-transcriptionally regulates genes involved in developmental timing, stem cell programming, and oncogenesis .

Stem Cell Programming

As a LIN28 inhibitor, the compound can influence stem cell programming. LIN28 is a key player in maintaining the pluripotency of stem cells and its inhibition can potentially influence the fate of these cells .

Drug Development

The compound is a promising candidate for further drug development into potential anticancer therapies . Its ability to target the ZKD of both Lin28A and Lin28B isoforms and block Lin28 from binding Let-7 makes it a valuable asset in drug discovery .

Mechanism of Action

Target of Action

The primary target of the LIN28 inhibitor LI71 enantiomer is LIN28 , an evolutionarily conserved zinc finger RNA-binding protein . LIN28 plays a crucial role in post-transcriptionally regulating genes involved in developmental timing, stem cell programming, and oncogenesis .

Mode of Action

LIN28 inhibitor LI71 enantiomer acts by directly binding to the cold shock domain (CSD) of LIN28 . This interaction suppresses LIN28’s activity against let-7 in leukemia cells and embryonic stem cells . It effectively blocks LIN28-mediated oligouridylation, a process that prevents the biogenesis of the lethal-7 (let-7) microRNA (miRNA) family .

Biochemical Pathways

LIN28 acts via two distinct mechanisms. It blocks the biogenesis of the lethal-7 (let-7) microRNA (miRNA) family, and also directly binds messenger RNA (mRNA) targets, such as IGF-2 mRNA, and alters downstream splicing and translation events . The suppression of LIN28’s activity against let-7 by LIN28 inhibitor LI71 enantiomer affects these biochemical pathways .

Pharmacokinetics

It is known that the compound is highly potent and cell-permeable , which suggests it may have good bioavailability

Result of Action

The result of LIN28 inhibitor LI71 enantiomer’s action is the abolition of LIN28-mediated oligouridylation, which in turn allows the biogenesis of the let-7 miRNA family . This can lead to changes in the expression of genes regulated by let-7, potentially impacting processes such as developmental timing, stem cell programming, and oncogenesis .

properties

IUPAC Name |

4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-2-25-18-8-4-7-17-15-5-3-6-16(15)19(22-20(17)18)13-9-11-14(12-10-13)21(23)24/h3-5,7-12,15-16,19,22H,2,6H2,1H3,(H,23,24)/t15-,16+,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJMABCFVYELBB-FRQCXROJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1NC(C3C2C=CC3)C4=CC=C(C=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC2=C1N[C@@H]([C@H]3[C@@H]2C=CC3)C4=CC=C(C=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.